molecular formula C15H17N3O B5793439 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide

4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide

Cat. No. B5793439
M. Wt: 255.31 g/mol
InChI Key: APPWBZUAPWKKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide, also known as DMAB, is a chemical compound that has gained significant attention in scientific research. This compound has been widely studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has been studied extensively for its potential applications in various fields. In medicine, 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has been shown to have antitumor properties and has been used in the treatment of various types of cancer. 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In biochemistry, 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has been used as a tool to study protein-protein interactions and to identify potential drug targets. 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has also been used in the development of biosensors for the detection of various biomolecules.
In pharmacology, 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has been studied for its potential applications as a drug delivery system. 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has been shown to be an effective carrier for various drugs, including anticancer agents and antibiotics.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide is not fully understood. However, it is believed that 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide exerts its effects through the inhibition of various enzymes and proteins involved in cellular signaling pathways. 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has been shown to inhibit the activity of protein kinases, which play a critical role in cell proliferation and survival. 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide is its versatility. 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide can be used in a variety of experimental settings, including cell culture studies, animal models, and clinical trials. 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide is also relatively easy to synthesize and can be obtained in large quantities.
One limitation of 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide is its potential toxicity. 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide has been shown to have cytotoxic effects on normal cells, as well as cancer cells. Therefore, it is important to use caution when handling 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide and to follow proper safety protocols.

Future Directions

There are a number of future directions for 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide research. One area of interest is the development of 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide-based drug delivery systems for the targeted delivery of anticancer agents and other drugs. Another area of interest is the identification of new protein targets for 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide, which could lead to the development of new therapies for cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide in clinical trials.

Synthesis Methods

4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide with dimethylformamide dimethyl acetal and 5-methyl-2-pyridinecarboxaldehyde. This reaction results in the formation of 4-(dimethylamino)-N-(5-methyl-2-pyridinyl)benzamide as a white solid with a melting point of 149-151°C.

properties

IUPAC Name

4-(dimethylamino)-N-(5-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-4-9-14(16-10-11)17-15(19)12-5-7-13(8-6-12)18(2)3/h4-10H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPWBZUAPWKKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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